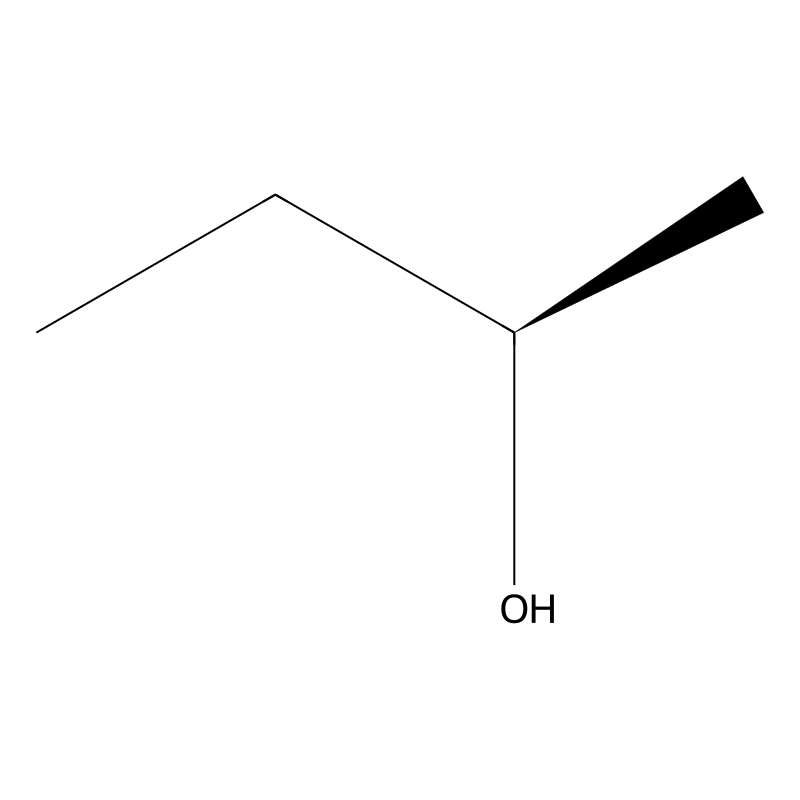

(R)-(-)-2-Butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- As a solvent: Due to its polarity and ability to dissolve a variety of organic compounds, (R)-(-)-2-butanol is often used as a solvent in organic synthesis reactions. Source: [National Institute of Standards and Technology (NIST): )]

- As a chiral building block: The chiral nature of (R)-(-)-2-butanol makes it a valuable starting material for the synthesis of other chiral compounds. It can be used as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Source: [American Chemical Society (ACS) Publications: ]

Chemical Analysis:

- As a chiral resolving agent: (R)-(-)-2-butanol can be used to separate racemic mixtures (mixtures containing equal amounts of two enantiomers) into their individual components. This is achieved through techniques like diastereomeric crystallization, where the desired enantiomer selectively forms crystals with (R)-(-)-2-butanol. Source: [Royal Society of Chemistry (RSC): ]

Material Science:

- As a solvent in polymer synthesis: (R)-(-)-2-butanol can be used as a solvent for the synthesis of various polymers, including polyesters and polyurethanes. Its specific properties, such as its boiling point and solvating ability, can be advantageous for certain polymerization reactions. Source: [ScienceDirect: ]

(R)-(-)-2-Butanol, also known as (R)-butan-2-ol, is a chiral secondary alcohol with the molecular formula . It is one of the two enantiomers of 2-butanol, the other being (S)-(+)-2-butanol. This compound is typically encountered as a colorless, flammable liquid that is soluble in water and organic solvents. Its structure features a hydroxyl group (-OH) attached to the second carbon of the butane chain, which imparts its characteristic properties. The compound has various applications in organic synthesis and serves as a precursor for several industrial chemicals, including methyl ethyl ketone .

(R)-(-)-2-Butanol is a flammable liquid (flash point not readily available) and may cause irritation to the skin, eyes, and respiratory system. It is suspected of damaging fertility or the unborn child [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Dehydration: It can undergo dehydration to form butenes when treated with strong acids like sulfuric acid.

- Oxidation: (R)-(-)-2-butanol can be oxidized to butanone (methyl ethyl ketone) using oxidizing agents such as chromic acid or potassium dichromate.

- Esterification: It reacts with carboxylic acids to form esters, which are commonly used in flavoring and fragrance applications.

- Grignard Reaction: It can be utilized in Grignard reactions to synthesize various organic compounds by reacting with alkyl halides .

Several methods can be employed to synthesize (R)-(-)-2-butanol:

- Hydration of Butenes: The industrial method involves the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst, followed by hydrolysis.

- Grignard Reaction: In laboratory settings, it can be synthesized by reacting ethylmagnesium bromide with acetaldehyde in anhydrous ether or tetrahydrofuran.

- Chiral Resolution: The racemic mixture of 2-butanol can be resolved into its enantiomers using chiral reagents, allowing for the isolation of (R)-(-)-2-butanol .

(R)-(-)-2-Butanol has diverse applications:

- Solvent: It is widely used as a solvent in various industrial processes and formulations due to its ability to dissolve a wide range of organic compounds.

- Intermediate: The compound serves as a precursor for the synthesis of methyl ethyl ketone and other chemicals used in paints, coatings, and cleaning agents.

- Flavoring Agent: Its pleasant aroma allows it to be utilized in the production of flavoring agents and fragrances.

- Pharmaceuticals: Due to its biological activity, it may find applications in drug development and formulation .

(R)-(-)-2-Butanol shares structural similarities with several other butanol isomers. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Butanol | CH3(CH2)3OH | Primary alcohol; higher boiling point than 2-butanol |

| Isobutanol | (CH3)2CHOH | Branched structure; used as a fuel additive |

| Tert-butanol | (CH3)3COH | Tertiary alcohol; less reactive than secondary alcohols |

| (S)-(+)-2-butanol | CH3CH(OH)CH2CH3 | Enantiomer of (R)-(-)-2-butanol; different optical activity |

The uniqueness of (R)-(-)-2-butanol lies in its specific stereochemistry, which influences its reactivity and interactions compared to its structural isomers. This stereochemical distinction makes it particularly valuable for applications requiring specific enantiomeric properties .

The study of butan-2-ol dates to the early 20th century, though its enantiomers were not isolated until later. Key milestones include:

While the ABE fermentation focused on n-butanol, advancements in chiral resolution techniques enabled the isolation and characterization of (R)-(-)-butan-2-ol. Early challenges included separating enantiomers from racemic mixtures, a problem addressed by chiral chromatography and cavitand-based systems.

Significance in Chiral Chemistry

(R)-(-)-Butan-2-ol’s chiral center at the second carbon enables applications in asymmetric catalysis and chiral recognition. Key contributions include:

- Low Chirality Degree: With a calculated chirality index of 1.9 (CCM algorithm), it serves as a model for studying weak enantioselective interactions.

- Surface Chiral Modification: Adsorption on gold surfaces induces a second chiral center, forming extended square networks observable via STM.

- Enantiomer Discrimination: Cavitands selectively bind (R)-(-)-butan-2-ol in racemic mixtures, demonstrating enantiospecific recognition.

Stereochemical Configuration and Nomenclature

The (R)-configuration of butan-2-ol is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For the chiral center (C2):

| Group | Priority | Substituent |

|---|---|---|

| 1 | Highest | Hydroxyl (OH) |

| 2 | Second | Ethyl (CH₂CH₃) |

| 3 | Third | Methyl (CH₃) |

| 4 | Lowest | Hydrogen (H) |

The arrangement of substituents (OH > CH₂CH₃ > CH₃ > H) determines the R configuration. Rotation of plane-polarized light by -13° (neat) confirms its optical activity.

Importance in Asymmetric Synthesis

(R)-(-)-Butan-2-ol is a versatile chiral auxiliary in organic synthesis. Notable applications include:

Its use in metabolic engineering highlights its potential as a sustainable biofuel precursor.

Chemical Synthetic Pathways

(R)-(-)-2-Butanol represents a chiral secondary alcohol with significant industrial and synthetic importance. This compound exhibits optical activity, rotating plane-polarized light to the left (levorotatory), and possesses the R-configuration according to the Cahn-Ingold-Prelog priority rules [1]. The synthetic pathways for producing this enantiomerically pure compound encompass both traditional chemical approaches and modern biotechnological methods, each offering distinct advantages and challenges.

Hydration of Butenes

The hydration of butenes represents the most industrially significant route for 2-butanol production, having been commercialized since 1983 [2]. This process involves the acid-catalyzed addition of water across the carbon-carbon double bond of butene isomers, following Markovnikov's rule to produce the secondary alcohol.

Mechanistic Framework

The hydration mechanism proceeds through a three-step electrophilic addition process [3] [4]. Initially, the butene double bond undergoes protonation by the acid catalyst, forming a secondary carbocation intermediate. This carbocation, being planar and sp²-hybridized, can be attacked by water nucleophiles from either face, resulting in the formation of a racemic mixture of (R)- and (S)-2-butanol enantiomers [5] [6]. The final step involves deprotonation of the oxonium ion intermediate to yield the alcohol product and regenerate the acid catalyst.

Catalyst Systems and Reaction Conditions

Industrial hydration processes employ strong acid ion exchange resins as catalysts, typically operating at temperatures between 75-150°C [2]. The kinetic studies conducted by Petrus and colleagues revealed distinct rate constants for different butene isomers: 1-butene hydration proceeds with a rate constant of 1.1 × 10⁻⁶ s⁻¹, while 2-butene hydration exhibits a rate constant of 5.6 × 10⁻⁷ s⁻¹ under similar conditions [7].

Solid acid catalysts, particularly zeolite ZSM-5 with SiO₂/Al₂O₃ ratios between 30 and 50, demonstrate superior activity compared to conventional ion exchange resins [8]. However, these catalysts suffer from rapid deactivation at elevated temperatures, limiting their commercial viability. The extractive hydration approach, where the product alcohol is continuously removed from the reaction medium, has shown promise in improving conversion rates and reaction selectivity [8].

Thermodynamic Considerations

The equilibrium constants for butene hydration are less favorable compared to propene hydration, with the reaction being essentially thermoneutral (ΔG ≈ 0) [2] [9]. This thermodynamic limitation necessitates the use of excess water to drive the reaction forward, following Le Chatelier's principle [4]. The hydration of 1-butene preferentially produces 2-butanol over 1-butanol due to the greater stability of the secondary carbocation intermediate formed during the reaction [10].

| Butene Isomer | Rate Constant (s⁻¹) | Temperature (°C) | Catalyst | Reference |

|---|---|---|---|---|

| 1-Butene | 1.1 × 10⁻⁶ | 75-150 | Ion exchange resin | Petrus et al. (1986) |

| 2-Butene | 5.6 × 10⁻⁷ | 75-150 | Ion exchange resin | Petrus et al. (1986) |

| Mixed Butenes | Variable | 150-170 | Strong acid resin | Petre (2006) |

Grignard Reaction Approaches

Grignard reactions provide a versatile laboratory method for synthesizing 2-butanol through the nucleophilic addition of organomagnesium reagents to carbonyl compounds [11] [12]. This approach offers high selectivity and good yields, making it particularly valuable for research applications and small-scale synthesis.

Synthetic Strategies

The most common Grignard approach involves the reaction of ethylmagnesium bromide with acetaldehyde to produce 2-butanol [11]. The reaction proceeds through nucleophilic attack of the carbanion-like ethyl group on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent hydrolysis with dilute acid yields the desired alcohol product along with magnesium salts.

Alternative approaches include the reaction of methylmagnesium bromide with propionaldehyde, which also produces 2-butanol [13]. The choice of Grignard reagent and carbonyl compound depends on availability, cost considerations, and desired reaction conditions.

Reaction Conditions and Limitations

Grignard reactions require strictly anhydrous conditions and inert atmosphere to prevent decomposition of the organomagnesium reagent [12]. The reactions are typically conducted in dry diethyl ether or tetrahydrofuran at temperatures ranging from 0-25°C. While yields are generally good (70-90%), the process produces racemic mixtures of 2-butanol enantiomers due to the achiral nature of the carbocation intermediate [11].

The primary limitations of Grignard approaches include the requirement for anhydrous conditions, expensive reagents, and the generation of stoichiometric amounts of inorganic waste. These factors make the method unsuitable for large-scale industrial production but valuable for laboratory synthesis where stereochemical purity is not critical.

| Grignard Reagent | Carbonyl Compound | Product | Yield (%) | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Ethylmagnesium bromide | Acetaldehyde | 2-Butanol | 70-90 | Dry ether/THF | 0-25 |

| Methylmagnesium bromide | Propionaldehyde | 2-Butanol | 70-90 | Dry ether/THF | 0-25 |

| Propylmagnesium bromide | Formaldehyde | 1-Butanol | 70-90 | Dry ether/THF | 0-25 |

Kinetic Resolution Strategies

Kinetic resolution represents the most effective approach for obtaining enantiomerically pure (R)-(-)-2-butanol from racemic mixtures. This process exploits the differential reaction rates of enantiomers with chiral catalysts to achieve stereochemical separation [14] [15].

Enzymatic Kinetic Resolution

Enzymatic approaches using lipases have demonstrated exceptional enantioselectivity for 2-butanol resolution. The lipase Novozym 435 catalyzes the esterification of (R,S)-2-butanol with vinyl acetate in organic solvents, preferentially converting one enantiomer to the corresponding acetate ester [14]. This process achieves enantiomeric excesses exceeding 90% for the unreacted alcohol under optimized conditions.

The reaction parameters significantly influence the resolution efficiency. Higher substrate concentrations (1.5 M) and increased enzyme loading (13.8 g mol⁻¹ substrate) enhance the kinetic resolution rate without substantially affecting enantiomeric excess [14]. The choice of acyl donor also impacts selectivity, with vinyl acetate providing superior results compared to carboxylic acids due to the irreversible nature of the transesterification reaction [14].

Oxidative Kinetic Resolution

Palladium-catalyzed oxidative kinetic resolution using (-)-sparteine as a chiral ligand represents a highly effective method for 2-butanol resolution [16]. This approach achieves remarkable selectivity factors (s = 15.9-21.9) and enantiomeric excesses exceeding 99% for the recovered alcohol [16]. The reaction proceeds through selective oxidation of one enantiomer to the corresponding ketone, leaving the unreacted enantiomer in high optical purity.

The choice of solvent significantly affects the resolution efficiency, with tert-butanol providing superior selectivity (s = 21.9) compared to dichloroethane (s = 15.9) [16]. The high selectivity arises from the different rates of β-hydride elimination from the two enantiomeric palladium alkoxide intermediates formed during the catalytic cycle.

Limitations and Considerations

Kinetic resolution processes are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. To achieve high enantiomeric purity, the reaction must be stopped at moderate conversions, further reducing the practical yield. Dynamic kinetic resolution approaches, where racemization occurs concurrently with the resolution process, offer potential solutions to overcome this limitation.

| Resolution Method | Catalyst | Enantiomeric Excess (%) | Selectivity Factor | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Enzymatic Esterification | Novozym 435 | ~90 | Not specified | n-hexane | 40-60 |

| Oxidative Resolution | Pd-sparteine | 99 | 15.9-21.9 | DCE/t-BuOH | 65 |

| Lipase Resolution | Candida antarctica | ~60 | Variable | Organic media | 40-60 |

Artificial Synthetic Pathways

Modern biotechnology has enabled the development of artificial synthetic pathways that bypass traditional chemical synthesis routes. These approaches offer environmentally friendly alternatives with potential for renewable feedstock utilization.

Ethanol Upgrading via Cell-Free Multi-Enzyme Catalysis

The cell-free multi-enzyme system developed by Zhang and colleagues represents a groundbreaking approach for converting ethanol to higher-order alcohols including 2-butanol. This completely artificial reaction pathway employs five key enzymes: ethanol dehydrogenase, formolase, 2,3-butanediol dehydrogenase, diol dehydratase, and NADH oxidase.

Pathway Design and Mechanism

The pathway begins with the oxidation of ethanol to acetaldehyde by ethanol dehydrogenase. Formolase then catalyzes the condensation of two acetaldehyde molecules to form acetoin, which is subsequently reduced by 2,3-butanediol dehydrogenase to produce 2,3-butanediol. The diol dehydratase converts 2,3-butanediol to butanone, and finally, the butanone is reduced to 2-butanol by a secondary alcohol dehydrogenase.

The system achieves theoretical yields of 88.78% for acetoin, 88.28% for 2,3-butanediol, and 27.25% for 2-butanol from 100 mM ethanol under optimized conditions. The lower yield for 2-butanol reflects the sequential nature of the pathway and the equilibrium limitations of the final reduction step.

Cofactor Regeneration and Process Optimization

A critical aspect of the cell-free system is the regeneration of NAD(P)H cofactors required for the reductive steps. The inclusion of NADH oxidase provides a mechanism for cofactor cycling, although this limits the overall reducing equivalents available for product formation. Alternative cofactor regeneration strategies, such as formate oxidation, have been explored to improve the overall efficiency of the system.

The system demonstrates remarkable environmental benefits, operating under mild conditions (30-40°C) and utilizing renewable ethanol feedstock. The approach eliminates the need for harsh chemicals and high temperatures associated with traditional chemical synthesis methods.

2,3-Butanediol Conversion Pathways

The conversion of 2,3-butanediol to 2-butanol represents another significant artificial pathway that exploits the natural metabolic capabilities of certain microorganisms. This approach is particularly relevant given the ability to produce 2,3-butanediol from renewable biomass sources.

Biological Conversion Systems

Several microorganisms, including Lactobacillus species, naturally convert 2,3-butanediol to 2-butanol through a two-step enzymatic process. The first step involves the dehydration of meso-2,3-butanediol to 2-butanone (methyl ethyl ketone) by a vitamin B₁₂-dependent diol dehydratase. The second step reduces 2-butanone to 2-butanol using a secondary alcohol dehydrogenase.

The pathway is compartmentalized within bacterial microcompartments (BMCs), which are proteinaceous organelle-like structures that enhance the efficiency of the metabolic process. These microcompartments concentrate the enzymes and substrates while preventing the loss of volatile intermediates.

Engineered Production Systems

Engineered Lactobacillus strains with overexpressed alcohol dehydrogenase (pduQ) have achieved 2-butanol titers of 13.4 g/L with yields of 0.24 mol/mol glucose. The engineering approach involves both the overexpression of rate-limiting enzymes and the optimization of cofactor availability through metabolic modifications.

A two-step cultivation process using Serratia marcescens for 2,3-butanediol production followed by Lactobacillus diolivorans for 2-butanol conversion has demonstrated the feasibility of integrating these biological processes. This approach achieves the complete conversion of glucose to 2-butanol in a single vessel through sequential microbial processes.

Catalytic Conversion Approaches

Chemical catalysis offers an alternative to biological conversion of 2,3-butanediol to 2-butanol. The process involves initial dehydration of 2,3-butanediol to methyl ethyl ketone using acidic catalysts, followed by hydrogenation to 2-butanol. This approach achieves yields of approximately 90% and offers the advantage of higher reaction rates compared to biological systems.

The Pacific Northwest National Laboratory has developed an integrated catalytic process that operates under mild conditions with high selectivity for 2-butanol production. The process can be further extended to produce butenes and other valuable chemicals through subsequent dehydration and oligomerization reactions.

| Pathway | Starting Material | Key Enzymes/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ethanol Upgrading | Ethanol | Multi-enzyme system | 27.25 | Renewable feedstock | Low final yield |

| 2,3-Butanediol Conversion | 2,3-Butanediol | Diol dehydratase, ADH | 90 | High yield | Requires B₁₂ cofactor |

| B₁₂-Dependent Pathway | meso-2,3-Butanediol | B₁₂-dependent enzymes | Variable | Natural pathway | Complex cofactor requirement |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (99.28%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

14898-79-4